5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid
Description
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methylphenyl group and at position 2 with an acetic acid moiety. The acetic acid group enhances polarity and solubility in aqueous environments, making the compound suitable for pharmaceutical and materials science applications .
Synthesis typically involves condensation reactions between appropriate hydrazides and carboxylic acid derivatives, followed by cyclization under acidic or oxidative conditions.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)11-13-12-9(16-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQVERJQNOZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acylhydrazones
The most widely reported method involves cyclizing N-acylhydrazones derived from 4-methylbenzohydrazide. In this approach, 4-methylbenzohydrazide reacts with acetic anhydride to form the corresponding N-acylhydrazone intermediate. Subsequent dehydration using phosphorus oxychloride (POCl₃) under reflux conditions induces cyclization, yielding the target compound .
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Anhydrous dimethylformamide (DMF) or toluene
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Catalyst: POCl₃ (2.5 equivalents)
Mechanistic Pathway:
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Acylation: 4-Methylbenzohydrazide + Acetic anhydride → N-Acetylhydrazide
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Cyclization: Intramolecular dehydration forms the oxadiazole ring.
Hydrazide Cyclization with Carboxylic Acids
Alternative routes utilize monoalkyl oxalate hydrazides as intermediates. For example, dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide, which undergoes acylation with fatty acid anhydrides. Subsequent dehydration yields 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid derivatives . Adapting this method for the target compound involves:
Steps:
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Ammonolysis:
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Dialkyl oxalate + Hydrazine hydrate → Monoalkyl oxalate hydrazide
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Acylation:
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Monoalkyl oxalate hydrazide + Acetic anhydride → 2-Hydrazide-monoalkyl oxalate
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Dehydration:
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that cyclization under microwave conditions (100°C, 20 minutes) achieved a 92% yield, compared to 68% under conventional heating .
Optimized Parameters:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 80–100 | 100 |
| Time (minutes) | 180 | 20 |
| Yield (%) | 68 | 92 |
Industrial-Scale Production
Continuous flow reactors and automated systems are employed for large-scale synthesis. Key considerations include:
Process Enhancements:
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Solvent Recovery: Toluene or DMF recycling reduces costs.
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Catalyst Optimization: Reduced POCl₃ usage (1.5 equivalents) maintains yield while minimizing waste .
Characterization and Quality Control
The compound is characterized using:
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NMR Spectroscopy: Confirms substitution pattern (δ 7.2–7.4 ppm for aromatic protons).
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IR Spectroscopy: Peaks at 1,720 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-O).
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Mass Spectrometry: Molecular ion peak at m/z 218.21.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Toxicity Risk | Scalability |
|---|---|---|---|---|
| N-Acylhydrazone | 68–72 | 3 hours | High | Moderate |
| Hydrazide Cyclization | 75–80 | 2 hours | Low | High |
| Microwave-Assisted | 90–92 | 20 minutes | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Oxadiazole oxides
Reduction: Amine derivatives
Substitution: Various substituted oxadiazole derivatives
Scientific Research Applications
Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid
The synthesis of MPA typically involves the cyclization of hydrazones or hydrazides with carboxylic acids under acidic or basic conditions. Various methods have been employed, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound is characterized through techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research indicates that MPA exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080). In vitro studies have shown that MPA induces apoptosis in these cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .
Table 1: Anticancer Activity of MPA Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.0 | Apoptosis via caspase activation |
| A-549 | 19.5 | G2/M phase arrest |
| HT-1080 | 19.6 | Activation of mitochondrial pathways |
Antimicrobial Effects
MPA derivatives have also been explored for their antibacterial properties. Studies report that certain oxadiazole derivatives demonstrate potent activity against various bacterial strains, outperforming traditional antibiotics in some cases. This activity correlates with structural features such as electron-withdrawing groups that enhance interaction with bacterial targets .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between MPA and target proteins involved in cancer and bacterial proliferation. These studies suggest that MPA derivatives can effectively inhibit enzymes crucial for cell survival and proliferation, such as peptide deformylase in bacteria and various kinases in cancer cells .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of MPA derivatives based on their chemical structure. These models help identify key structural features that contribute to their efficacy as anticancer and antimicrobial agents .
Potential Therapeutic Uses
Given its promising biological activities, MPA is being investigated for potential therapeutic applications:
- Anticancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, MPA could serve as a lead compound in the development of new anticancer drugs.
- Antibacterial Agents : The antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies highlight the effectiveness of MPA derivatives:
- A study demonstrated that a specific derivative of MPA showed marked growth inhibition in breast cancer cell lines with an IC50 value significantly lower than existing treatments .
- Another investigation revealed that certain oxadiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,3,4-oxadiazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid with key analogues:
Data Table: Structural and Functional Comparison
Key Observations
Electron-withdrawing groups (e.g., 3-fluoro in C₁₁H₁₁FN₄O₂) enhance electrophilicity, which may influence reactivity in coupling reactions or receptor binding . Methyl groups (as in the target compound) provide moderate hydrophobicity, balancing solubility and membrane permeability.
Functional Group Impact: Acetic acid confers acidity (pKa ~2.5–4.5), enabling salt formation for pharmaceutical formulations. Hydrazide (C₁₁H₁₁FN₄O₂) offers nucleophilic reactivity, useful in synthesizing hydrazone derivatives for drug discovery .
Heterocycle Variations: 1,3,4-Oxadiazole (target compound) exhibits stronger electron deficiency than 1,3-oxazole (C₁₂H₁₁NO₃), affecting charge transport in materials science applications .
Crystal Packing :
- The oxadiazole core facilitates hydrogen bonding (e.g., N–H⋯N in amine derivatives), stabilizing crystal lattices. The acetic acid group may further enhance this via O–H⋯O interactions .
Research Findings
- The acetic acid moiety may improve bioavailability compared to ester or hydrazide derivatives .
- Material Science : Oxadiazoles with electron-withdrawing groups (e.g., fluorine) are explored as electron-transport layers in OLEDs due to their high electron affinity .
Contradictions and Gaps
- Limited data on the target compound’s biological activity necessitates further studies.
Biological Activity
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing relevant research findings and case studies.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with specific substitutions on the oxadiazole ring can enhance anti-inflammatory activity. One study reported that compounds with a 4-chlorophenyl or 3,4-dimethoxyphenyl substitution exhibited improved anti-inflammatory properties compared to standard drugs like indomethacin .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Activity (%) | Standard (Indomethacin) |
|---|---|---|
| This compound | TBD | 64.3% at 20 mg/kg |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 59.5% | - |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxy phenyl)-1,3,4-oxadiazole | 61.9% | - |
2. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole nucleus have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli |
| Nitrofurazone (Standard) | 12.5 | S. aureus |
| Compound with 4-chlorophenyl substitution | 25 | S. aureus |
3. Anticancer Activity
Emerging evidence suggests that oxadiazole derivatives possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Studies have indicated that certain derivatives can block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Dhumal et al. (2016) studied a series of oxadiazole compounds showing potent antitubercular activity against Mycobacterium bovis BCG. The most effective compounds were identified through molecular docking studies which revealed strong binding affinities to critical enzymes involved in mycolic acid biosynthesis .
- Rahul et al. (2022) synthesized various oxadiazole derivatives and evaluated their biological activities across multiple assays including anti-inflammatory and antimicrobial tests. They found that specific substitutions greatly enhanced the biological efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
